Mitomycin A

概要

説明

Mitomycin A is part of the mitomycins, a family of aziridine-containing natural products isolated from Streptomyces caespitosus or Streptomyces lavendulae . They include mitomycin A, mitomycin B, and mitomycin C . Mitomycin C is used as a medicine for treating various disorders associated with the growth and spread of cells .

Synthesis Analysis

The biosynthesis of all mitomycins proceeds via combination of 3-amino-5-hydroxybenzoic acid (AHBA), D-glucosamine, and carbamoyl phosphate, to form the mitosane core, followed by specific tailoring steps . The key intermediate, AHBA, is a common precursor to other anticancer drugs, such as rifamycin and ansamycin . The mitosane core is synthesized via condensation of AHBA and D-glucosamine .

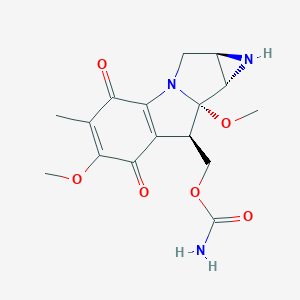

Molecular Structure Analysis

The tetracyclic pyrrolo-indole skeleton of a mitomycin is embellished with an aziridine ring, a carbamoyl moiety and a bridged carbinolamine packed in a constrained architecture . The presence of such a concentration of functional groups renders this molecule only moderately stable to bases, acid, and nucleophiles but particularly reactive in the presence of reducing agents .

Chemical Reactions Analysis

Mitomycins are generally nonreactive in the natural oxidized state, but behave as bifunctional “alkylating” agents upon chemical or enzymatic reduction, followed by spontaneous loss of the tertiary methoxy (hydroxyl) group and formation of an aromatic indole system .

科学的研究の応用

Cancer Treatment

Mitomycin A is widely recognized for its anticancer properties . It functions as a chemotherapy drug by inhibiting DNA synthesis in cancer cells, which slows or stops their growth . It has been particularly effective against breast, stomach, esophagus, and bladder tumors .

Antibacterial and Antibiotic Use

Apart from its antineoplastic properties, Mitomycin A also exhibits antibacterial and antibiotic activities. It has been used to treat various bacterial infections due to its ability to interfere with bacterial DNA synthesis .

Controlled Drug Delivery Systems

Recent advancements have utilized Mitomycin A in the development of controlled drug delivery systems . Self-assembled colloidal prodrug nanoparticles have been designed to deliver Mitomycin A in a controlled manner, enhancing its therapeutic efficacy while minimizing side effects .

Antifibrotic Applications

Mitomycin A has shown promise as an antifibrotic agent . This application is particularly relevant in the prevention of scarring and fibrosis following surgery or injury, where controlled delivery of the drug can play a crucial role in tissue healing .

Synthesis Challenges and Chemical Research

The complex structure of Mitomycin A poses unique challenges for chemical synthesis, making it a subject of interest in chemical research . Its synthesis involves accommodating highly interactive functionality within a compact matrix, which has intrigued generations of chemists .

Prodrug Research

Mitomycin A acts as a prodrug —a medication that, after administration, is metabolized into a pharmacologically active drug. Understanding its transformation into active metabolites has significant implications for the design of new therapeutic agents .

作用機序

Target of Action

Mitomycin A, also known as Mitomycin, primarily targets DNA within cells . It is an alkylating agent that inhibits DNA synthesis by cross-linking the complementary strands of the DNA double helix . This unique mechanism of action makes Mitomycin a valuable tool in the treatment of various malignancies .

Mode of Action

Mitomycin is activated in vivo to a bifunctional and trifunctional alkylating agent . This activation allows it to bind to DNA, leading to cross-linking and inhibition of DNA synthesis and function . At higher concentrations, Mitomycin can also inhibit RNA and protein synthesis .

Biochemical Pathways

Mitomycin’s interaction with DNA affects various biochemical pathways. For instance, it has been shown in vitro to inhibit B cell, T cell, and macrophage proliferation and impair antigen presentation, as well as the secretion of interferon gamma, TNFa, and IL-2 . Additionally, Mitomycin has been found to inhibit the enzyme thioredoxin reductase (TrxR), which plays a crucial role in cellular redox balance .

Pharmacokinetics

The pharmacokinetics of Mitomycin involve a rapid, biphasic elimination pattern with a plasma β half-life of 40 to 55 minutes . The average volume of distribution of the central plasma compartment (V2), clearance from the central compartment (CL), and volume of distribution of the peripheral plasma compartment (V3) are 28 ± 16L, 0.55 ± 0.18 L/min, and 36 ± 8L, respectively . These properties impact the bioavailability of Mitomycin and its therapeutic efficacy.

Result of Action

The result of Mitomycin’s action is the inhibition of DNA, RNA, and protein synthesis, leading to cell death . This makes it effective as a chemotherapeutic agent for various malignancies, including malignant neoplasm of lip, oral cavity, pharynx, digestive organs, peritoneum, female breast, and urinary bladder .

Action Environment

The action of Mitomycin can be influenced by various environmental factors. For instance, the physiological state of the cells and their environment can affect the drug’s mode of action . Additionally, the drug’s effectiveness can be enhanced by hyperthermia, which is often used in conjunction with Mitomycin in certain therapeutic procedures .

Safety and Hazards

将来の方向性

Current studies are evaluating radiation dose de-escalation in early stage disease and radiation dose escalation and the addition of immune checkpoint inhibitors in locally advanced cancers . In reviewing how and why modern-day treatment of SCCA was established, the objective of this report is to reinforce adherence to current treatment paradigms to assure the best possible outcomes for patients .

特性

IUPAC Name |

[(4S,6S,7R,8S)-7,11-dimethoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O6/c1-6-11(20)10-9(12(21)13(6)23-2)7(5-25-15(17)22)16(24-3)14-8(18-14)4-19(10)16/h7-8,14,18H,4-5H2,1-3H3,(H2,17,22)/t7-,8+,14+,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYFMSAFINFJTFH-NGSRAFSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)OC)N4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201318131 | |

| Record name | Mitomycin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Red-violet solid; [Merck Index] | |

| Record name | Mitomycin A | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6181 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Freely soluble in organic solvents, SOL IN WATER, BENZENE, TOLUENE, TRICHLOROETHYLENE, NITROBENZENE & MANY ORG SOLVENTS; PRACTICALLY INSOL IN XYLENE, CARBON TETRACHLORIDE, CARBON DISULFIDE, PETROLEUM ETHER, LIBROIN, CYCLOHEXANE | |

| Record name | MITOMYCIN A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3418 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Mitomycin A | |

Color/Form |

RED-VIOLET CRYSTALS FROM ACETONE + CARBON TETRACHLORIDE | |

CAS RN |

4055-39-4 | |

| Record name | Mitomycin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4055-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mitomycin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004055394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mitomycin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MITOMYCIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87TMG6FJHV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MITOMYCIN A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3418 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Mitomycin C exert its anti-cancer effects?

A1: Mitomycin C is a prodrug that requires bioreductive activation within the cell [, ]. Upon activation, it acts as an alkylating agent, forming covalent bonds with DNA, primarily at the N2 position of guanine []. This alkylation disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis [, , ].

Q2: Does Mitomycin C interact with any specific cellular targets besides DNA?

A2: While DNA is the primary target, Mitomycin C can also activate topoisomerase I, an enzyme involved in DNA unwinding and replication []. This activation further contributes to its anti-cancer activity.

Q3: Are there specific cell types where Mitomycin C shows greater efficacy?

A3: Research suggests Mitomycin C benefits patients with anal canal carcinoma by improving tumor control within the irradiated volume []. Studies also highlight its use in treating various cancers including breast, esophageal, gastroesophageal junction adenocarcinomas [], and bladder cancer [, ].

Q4: Does Mitomycin C exhibit any catalytic properties?

A4: Mitomycin C itself does not function as a catalyst. Its anti-cancer activity stems from its irreversible alkylating properties, leading to DNA damage and cell death.

Q5: Has computational chemistry been used in Mitomycin C research?

A5: While the provided abstracts don't delve into the specifics of computational modeling for Mitomycin C, such techniques could be valuable for understanding its interactions with DNA and other potential targets. Further research exploring simulations, calculations, and QSAR models for Mitomycin C could yield valuable insights.

Q6: Are there any specific formulations to enhance Mitomycin C's stability or bioavailability?

A9: The provided research mainly focuses on Mitomycin C's therapeutic applications. While one study mentions using Mitomycin C in an emulsion for chemoembolization [], detailed information about specific formulations to improve its stability, solubility, or bioavailability is limited and requires further exploration.

Q7: What in vitro and in vivo models have been used to study Mitomycin C?

A12: The research highlights various in vitro and in vivo models employed to investigate Mitomycin C's efficacy. In vitro studies used human subconjunctival fibroblast cultures to evaluate the compound's effects on cell attachment and proliferation []. Animal models, specifically rabbits, have been used to explore the use of laser-cured fibrinogen glue in closing bleb leaks following Mitomycin C treatment []. In vivo research on human subjects is evident through numerous clinical trials investigating Mitomycin C's efficacy in treating cancers such as anal canal carcinoma [], breast cancer [], and bladder cancer [, ].

Q8: What are the potential side effects of Mitomycin C treatment?

A14: Although not the primary focus of the provided research, some studies mention side effects associated with Mitomycin C treatment. Hematologic toxicity, particularly myelosuppression, is reported as the most frequent acute side effect [, ]. Gastrointestinal toxicity, such as stomatitis and diarrhea, is also mentioned []. Other reported side effects include increased risk of late-onset endophthalmitis following trabeculectomy with Mitomycin C [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecane-7,15-dione](/img/structure/B21761.png)

![2-[2-(Hydroxymethyl)-6-methylphenyl]ethanol](/img/structure/B21775.png)